N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine
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Overview
Description
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C8H7BrN2O3. It is known for its unique structure, which includes a bromine atom and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitrophenyl components.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, azides, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-Bromo-1-(4-nitrophenyl)ethylidene]hydroxylamine: Similar structure but with the nitro group in a different position.
2-Bromo-1-(3-nitrophenyl)ethanone: Lacks the hydroxylamine group.
3-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the bromine and hydroxylamine components.
Uniqueness
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is unique due to its combination of a bromine atom and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
921744-12-9 |
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Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-8(10-12)6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2 |
InChI Key |
LIKBOPQQBAYCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)CBr |
Origin of Product |
United States |
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